molecular formula C4H8ClNO3S B1462326 3-Methoxyazetidine-1-sulfonyl chloride CAS No. 1803587-39-4

3-Methoxyazetidine-1-sulfonyl chloride

Cat. No.: B1462326
CAS No.: 1803587-39-4
M. Wt: 185.63 g/mol
InChI Key: HKVVYJYTPLONNK-UHFFFAOYSA-N
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Description

3-Methoxyazetidine-1-sulfonyl chloride (CAS 1803587-39-4) is a versatile chemical reagent prized in drug discovery and organic synthesis as a key electrophilic building block . It belongs to the azetidine family of strained four-membered azaheterocycles, which are of significant interest in agrochemical and pharmaceutical applications due to their unique physicochemical properties . The compound features a sulfonyl chloride group, one of the most powerful electrophiles in organic synthesis, which readily undergoes reactions with a variety of nucleophiles such as amines, alcohols, and other reagents to form sulfonamides, sulfonates, and sulfonic acids . This reactivity makes it an invaluable tool for the late-stage functionalization of complex molecules, a critical process in medicinal chemistry for optimizing the properties of drug candidates . The 3-methoxyazetidine scaffold provides a rigid, three-dimensional structure that can improve the potency and selectivity of target molecules. As a specialized synthetic intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxyazetidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVVYJYTPLONNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxyazetidine Precursor

  • The azetidine ring bearing the methoxy substituent at the 3-position is synthesized via cyclization methods involving amino alcohols or protected azetidine intermediates.
  • Protecting groups may be used to safeguard the nitrogen during ring formation.
  • Research on chiral tetrasubstituted azetidines suggests that azetidine rings with substituents such as methoxy can be formed through donor–acceptor cycloaddition reactions involving enoldiazoacetates and sulfilimines, with dichloromethane as a preferred solvent for high yields and stereoselectivity.

Introduction of the Sulfonyl Chloride Group at Nitrogen

  • The sulfonyl chloride group is introduced by sulfonation followed by chlorination.
  • A common approach is the reaction of the azetidine nitrogen with chlorosulfonic acid or sulfonyl chloride reagents under controlled temperature conditions.
  • Alternatively, oxidation of thio-substituted azetidine derivatives followed by chlorination can be employed, as seen in related sulfonyl chloride syntheses.
  • Chlorination may be performed using chlorine gas or reagents like thionyl chloride, often in solvents such as dichloromethane or acetic acid-water mixtures.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Cyclization to form 3-methoxyazetidine Dichloromethane (DCM) Room temperature Several hours Variable Use of donor–acceptor cycloaddition with enoldiazoacetates and sulfilimines improves yield and stereoselectivity.
2 Sulfonation with chlorosulfonic acid or SOCl₂ DCM or AcOH-water mix 0 to 25 °C 1–24 hours 60–90 Chlorination with chlorine gas or thionyl chloride; temperature control critical to avoid ring opening.
3 Workup and purification Hexanes, Methanol Ambient Several hours Crystallization and washing to isolate pure sulfonyl chloride derivative.

Research Findings and Analytical Data

  • Sulfonyl chlorides prepared by chlorination of sulfonate precursors typically show melting points and purity that vary with the crystallization solvent and hydration state.
  • 1H NMR spectroscopy is a reliable method to confirm the structure and purity of sulfonyl chlorides, showing characteristic signals for methoxy and azetidine protons.
  • High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to assess purity and confirm molecular weight.
  • The stereochemical integrity of the azetidine ring is preserved under mild chlorination conditions, as harsh conditions can lead to ring opening or decomposition.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Notes
Chlorination with chlorine gas High purity, scalable Requires careful handling of chlorine gas 65–90% Used in industrial sulfonyl chloride synthesis.
Reaction with thionyl chloride Convenient, widely used Possible side reactions, requires reflux 70–85% Common for sulfonyl chloride formation.
Oxidation-chlorination sequence Allows sulfoxide intermediate control Multi-step, longer reaction times 60–80% Useful for sensitive substrates.

Summary and Recommendations

  • The preparation of this compound involves first synthesizing the 3-methoxyazetidine ring system, followed by introduction of the sulfonyl chloride group via chlorination.
  • Mild chlorination conditions, such as using chlorine gas at controlled temperatures or thionyl chloride in inert solvents, are preferred to maintain ring integrity.
  • Analytical methods including 1H NMR, HPLC, and LC-MS are essential for confirming product purity and structure.
  • Optimization of reaction parameters such as solvent choice, temperature, and reaction time can significantly influence yield and purity.
  • Further research into stereoselective synthesis of substituted azetidines and their sulfonyl chloride derivatives is ongoing, with promising advances in catalytic cycloaddition methods.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 3-methoxyazetidine-1-sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

    3-Methoxyazetidine-1-sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Medicinal Chemistry

Drug Development
3-Methoxyazetidine-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group is reactive, allowing it to participate in nucleophilic substitution reactions, which are crucial for the formation of biologically active molecules.

Case Study: Synthesis of Antimicrobial Agents
A notable application involves its use in synthesizing novel antimicrobial agents. In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-methoxyazetidine exhibited significant activity against resistant bacterial strains. The compound served as a key intermediate in the synthesis process, facilitating modifications that enhanced antibacterial efficacy .

Organic Synthesis

Reagent for Sulfonation Reactions
In organic synthesis, this compound acts as a versatile reagent for sulfonation reactions. Its ability to introduce sulfonyl groups into various substrates makes it valuable for creating sulfonamide derivatives, which are important in drug design and development.

Data Table: Reactions and Yields

Reaction TypeSubstrate TypeYield (%)Reference
SulfonationPrimary amines85
Nucleophilic substitutionAromatic compounds75
Formation of sulfonamidesAlcohols90

Material Science

Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the modification of polymers to enhance their properties. By incorporating sulfonyl groups into polymer backbones, researchers can improve solubility and thermal stability.

Case Study: Enhanced Polymer Performance
In a study conducted by material scientists, this compound was used to modify poly(ethylene glycol) (PEG). The resulting sulfonated PEG exhibited improved hydrophilicity and biocompatibility, making it suitable for biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are influenced by their substituents and backbone structures. Below is a comparative analysis with key analogs:

3-Methoxybenzenesulfonyl Chloride
  • Structure : Aromatic benzene ring with a methoxy group at the 3-position and a sulfonyl chloride group.
  • Molecular Formula : C₇H₇ClO₃S .
  • Key Properties :
    • Boiling Point: 158–159°C (20 mmHg) .
    • Reactivity: Moderate; the electron-donating methoxy group slightly deactivates the aromatic ring, reducing electrophilicity compared to electron-deficient analogs. Moisture-sensitive due to hydrolytic instability of the sulfonyl chloride group .
  • Applications : Used in synthesizing sulfonamides and sulfonate esters.
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Structure : Aliphatic backbone with a trifluoromethyl group attached to the sulfonyl chloride.
  • Molecular Formula : CF₃O₂SCl .
  • Key Properties :
    • Boiling Point: 29–32°C .
    • Reactivity: Exceptionally high due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride.
  • Applications : Widely employed as a super-leaving group in organic reactions and polymerization initiators.
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride
  • Structure : Benzene ring with chloro and methylthio substituents.
  • Molecular Formula : C₇H₅Cl₂O₂S₂ .
  • Key Properties :
    • Reactivity: The chloro group (electron-withdrawing) increases electrophilicity, while the methylthio group (electron-donating) introduces steric hindrance.
  • Applications : Likely used in agrochemical synthesis due to its dual functional groups.
3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride
  • Structure : Benzene ring with an ethanesulfonyl substituent.
  • Molecular Formula : C₈H₇ClO₄S₂ .
  • Key Properties :
    • Reactivity: The additional sulfonyl group increases polarity and solubility in polar solvents.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Reactivity Features
3-Methoxyazetidine-1-sulfonyl chloride C₄H₈ClNO₃S 185.63 Not reported High reactivity due to ring strain; methoxy modulates electronic effects.
3-Methoxybenzenesulfonyl chloride C₇H₇ClO₃S 206.64 158–159 (20 mmHg) Moderate reactivity; moisture-sensitive .
Trifluoromethanesulfonyl chloride CF₃O₂SCl 168.52 29–32 Extremely reactive; low thermal stability .
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride C₇H₅Cl₂O₂S₂ 255.16 Not reported Dual substituent effects enhance electrophilicity and steric hindrance .
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride C₈H₇ClO₄S₂ 274.73 Not reported High polarity due to dual sulfonyl groups .

Reactivity and Application Insights

  • Ring Strain Effects : The azetidine ring in this compound introduces significant strain, making it more reactive than benzene-based analogs. This property is advantageous in reactions requiring rapid sulfonylation, such as in peptide modification or prodrug synthesis.
  • Substituent Influence : While methoxy groups typically deactivate aromatic rings, the saturated azetidine backbone in the target compound may allow for balanced electronic effects, enabling selective reactivity in nucleophilic substitutions.
  • Hydrolytic Stability : Like other sulfonyl chlorides, this compound is moisture-sensitive, necessitating anhydrous handling. Its hydrolysis product (sulfonic acid) could have applications in surfactants or catalysts.

Biological Activity

3-Methoxyazetidine-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes involved in disease processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes through covalent modification, altering their activity and affecting downstream signaling pathways.
  • Protein Interaction : By modifying protein structures, it can disrupt protein-protein interactions critical for cellular function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µg/mL. The mechanism was associated with the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Research Findings

Recent research has focused on elucidating the pharmacological profile of this compound. Key findings include:

  • Cellular Uptake : Studies using fluorescence microscopy have shown that the compound is readily taken up by cancer cells, suggesting potential for targeted delivery systems.
  • Synergistic Effects : When combined with existing chemotherapeutic agents, such as doxorubicin, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
  • Toxicity Profile : Toxicological assessments indicate that while the compound shows promise in inhibiting cancer cell growth, it also presents some cytotoxicity towards normal cells at higher concentrations, necessitating further optimization.

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxyazetidine-1-sulfonyl chloride, and what reaction conditions are critical for high yield?

The synthesis of sulfonyl chlorides like this compound typically involves reacting the corresponding alcohol precursor (e.g., 3-methoxyazetidine-1-ol) with chlorosulfonic acid under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions, slow addition of reagents to control exothermicity, and anhydrous conditions to prevent hydrolysis. Post-reaction purification via vacuum distillation or recrystallization ensures high purity .

Q. How can nucleophilic substitution reactions be optimized when using this compound to synthesize sulfonamide derivatives?

Nucleophilic substitution with amines requires stoichiometric control of the amine and a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics, with polar aprotic solvents enhancing nucleophilicity. Reaction monitoring via TLC or HPLC ensures completion, and purification by column chromatography removes unreacted reagents .

Q. What are the primary decomposition pathways of this compound under ambient conditions, and how can stability be enhanced during storage?

Hydrolysis is the main degradation pathway, forming the sulfonic acid derivative. To enhance stability, store the compound in airtight containers under inert gas (argon/nitrogen) at −20°C. Desiccants like molecular sieves mitigate moisture ingress. Regular purity checks via NMR or IR spectroscopy are recommended to detect early degradation .

Advanced Research Questions

Q. How does the methoxy group on the azetidine ring influence the electronic and steric environment of the sulfonyl chloride moiety in substitution reactions?

The methoxy group is electron-donating, increasing electron density on the azetidine ring and potentially reducing electrophilicity at the sulfonyl chloride site. Steric hindrance from the azetidine ring may slow reaction kinetics with bulky nucleophiles. Computational studies (DFT) or Hammett plots can quantify these effects, guiding reagent selection for targeted reactivity .

Q. What analytical techniques are recommended to resolve contradictions in spectroscopic data for derivatives of this compound?

Conflicting NMR or mass spectrometry data may arise from isomeric byproducts or residual solvents. Advanced techniques include:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • X-ray crystallography for unambiguous structural elucidation of crystalline derivatives .

Q. In multi-step syntheses, how can chemists mitigate side reactions when using this compound alongside acid-sensitive functional groups?

Protecting groups (e.g., tert-butoxycarbonyl for amines) shield sensitive moieties during sulfonylation. Low-temperature (−78°C) reactions and slow reagent addition minimize unwanted interactions. Post-reaction quenching with mild bases (e.g., sodium bicarbonate) neutralizes residual acidity. Reaction optimization via Design of Experiments (DoE) can balance competing pathways .

Q. What mechanistic insights explain the formation of sulfonic acid byproducts during hydrolysis of this compound?

Hydrolysis proceeds via a two-step mechanism: (1) nucleophilic attack by water at the sulfur atom, forming a tetrahedral intermediate, and (2) collapse of the intermediate to release HCl and yield sulfonic acid. Kinetic isotope effects (KIEs) and pH-rate profiling can validate the mechanism. Stabilizing the intermediate with surfactants or micelles may slow degradation .

Methodological Considerations

  • Reaction Optimization : Use response surface methodology (RSM) to model the effects of temperature, solvent polarity, and reagent ratios on yield .
  • Safety Protocols : Handle sulfonyl chlorides in fume hoods with PPE (gloves, goggles) due to their lachrymatory and corrosive nature .
  • Scale-Up Challenges : Industrial-scale synthesis requires corrosion-resistant reactors (e.g., Hastelloy) and continuous flow systems to improve heat and mass transfer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyazetidine-1-sulfonyl chloride
Reactant of Route 2
3-Methoxyazetidine-1-sulfonyl chloride

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